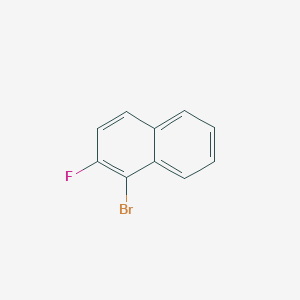
1-Bromo-2-fluoronaphthalene
Descripción general
Descripción
1-Bromo-2-fluoronaphthalene is a compound with the molecular formula C10H6BrF . It is also known by other names such as fluorobromonapthalene and 1-Bromo-2-fluoro-naphthalene . The molecular weight of this compound is 225.06 g/mol .
Synthesis Analysis
The synthesis of 1-Bromo-2-fluoronaphthalene has been described in various studies . For instance, one method involves the reaction of 2-acetylnaphthalene . Another method involves the reaction of internal alkynes with sulfonyl hydrazides .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-fluoronaphthalene consists of a naphthalene ring with bromine and fluorine substituents . The InChI code for this compound is InChI=1S/C10H6BrF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H .Chemical Reactions Analysis
1-Bromo-2-fluoronaphthalene has been used in various chemical reactions. For example, it has been used in the Diels-Alder reaction between isoindoles and 1-naphthalyne . It has also been used in the synthesis of sulfonated phenanthrenes via the reaction of internal alkynes with sulfonyl hydrazides .Physical And Chemical Properties Analysis
1-Bromo-2-fluoronaphthalene is a compound with several computed properties. It has a molecular weight of 225.06 g/mol, an XLogP3-AA of 4, and a topological polar surface area of 0 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Bromo-2-fluoronaphthalene is used in organic synthesis . It’s a versatile compound that can be used to prepare a variety of other compounds. This is due to the presence of both bromine and fluorine atoms, which can undergo various reactions to form new bonds .
Environmental Studies
This compound has been used in studies of the effects of halogenated aromatic hydrocarbons on the environment . The presence of both bromine and fluorine atoms makes it a good candidate for such studies .
Toxicological Studies
1-Bromo-2-fluoronaphthalene has also been used in toxicological studies . These studies aim to understand the potential health risks associated with exposure to halogenated aromatic hydrocarbons .
Preparation of Boronic Acids
1-Bromo-2-fluoronaphthalene can be used to prepare boronic acids . For example, it can be used to prepare 4-Bromo-1-fluoro-2-naphthaleneboronic acid, which is a research-grade compound .
Synthesis of Semiconducting Materials
This compound is used as a building block for the synthesis of semiconducting materials . These materials have applications in various electronic devices .
Fluorophores for OLEDs and OPVs Devices
1-Bromo-2-fluoronaphthalene is used to create fluorophores for OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) devices . These devices have a wide range of applications, from display technology to solar energy conversion .
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Bromo-2-fluoronaphthalene is a chemical compound used in various biochemical research
Mode of Action
It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through bond formation, leading to changes in the molecular structure of the target.
Biochemical Pathways
Its use in suzuki–miyaura coupling suggests that it may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific context of its use.
Propiedades
IUPAC Name |
1-bromo-2-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQKZJSBJWEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492511 | |
| Record name | 1-Bromo-2-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoronaphthalene | |
CAS RN |
342-55-2 | |
| Record name | 1-Bromo-2-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



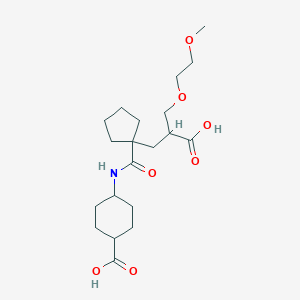
![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
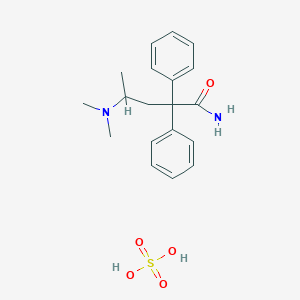

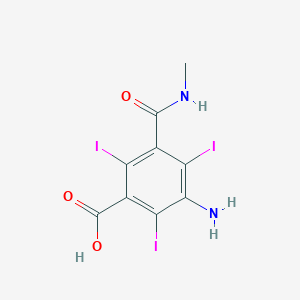
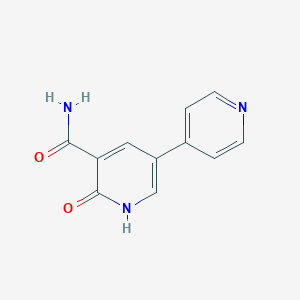

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)





